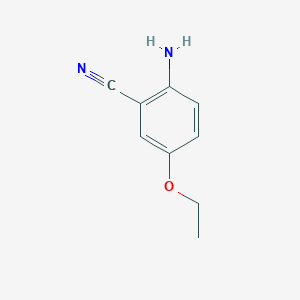

2-Amino-5-ethoxybenzonitrile

説明

2-Amino-5-ethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . . This compound is characterized by the presence of an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a benzonitrile core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxybenzonitrile can be achieved through several methods. One common method involves the reaction of 2,5-dichlorobenzonitrile with ethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is isolated through crystallization or distillation .

Another method involves the nucleophilic substitution of 2,5-dichlorobenzonitrile with sodium ethoxide, followed by the reduction of the resulting 2-ethoxy-5-chlorobenzonitrile with a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions

2-Amino-5-ethoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Sodium ethoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学的研究の応用

2-Amino-5-ethoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a precursor for biologically active compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Amino-5-ethoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino and ethoxy groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity .

類似化合物との比較

Similar Compounds

2-Amino-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

2-Amino-4-ethoxybenzonitrile: Similar structure but with the ethoxy group in a different position.

2-Amino-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of an ethoxy group.

Uniqueness

2-Amino-5-ethoxybenzonitrile is unique due to the presence of both an amino group and an ethoxy group on the benzonitrile core.

生物活性

2-Amino-5-ethoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by an amino group and an ethoxy substituent on a benzonitrile backbone. Its molecular formula is with a molecular weight of approximately 176.22 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors. The amino and ethoxy groups facilitate hydrogen bonding and other interactions with molecular targets, influencing the compound's pharmacodynamics. Such interactions can lead to modulation of enzymatic pathways or receptor-mediated signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, particularly focusing on Gram-negative bacteria like Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting potential as an antibacterial agent .

Enzyme Inhibition

The compound has been utilized in studies examining enzyme interactions. It serves as a building block for synthesizing more complex molecules that may inhibit specific enzymes involved in disease pathways. For instance, it can be used to explore the inhibition of kinases or other critical enzymes in cancer biology .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study reported that this compound demonstrated an MIC (Minimum Inhibitory Concentration) against E. coli of 50 µg/mL, indicating moderate antibacterial activity.

- Comparative analysis with standard antibiotics revealed that while less potent than some traditional agents, it could serve as a lead compound for further development.

-

Enzyme Interaction Studies :

- In enzyme assays, the compound was shown to interact with certain kinases, leading to reduced activity in cell lines treated with synthetic derivatives based on this compound.

-

Potential Applications :

- Given its structural characteristics and preliminary biological activity data, this compound is being investigated for potential applications in drug development targeting infectious diseases and possibly cancer therapies.

Data Summary Table

特性

IUPAC Name |

2-amino-5-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWLJDPOAWFEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304692 | |

| Record name | Benzonitrile, 2-amino-5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549488-78-0 | |

| Record name | Benzonitrile, 2-amino-5-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549488-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-amino-5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。